1D-myo-inositol 1,2-cyclic phosphate
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Overview
Description
1D-myo-inositol 1,2-cyclic phosphate is a myo-inositol cyclic phosphate that is the 1,2-cyclic phosphate derivative of 1D-myo-inositol. It has a role as an epitope. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,2-cyclic phosphate(1-).
Inositol cyclic phosphate belongs to the class of organic compounds known as organic phosphoric acids and derivatives. These are organic compounds containing phosphoric acid or a derivative thereof. Inositol cyclic phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, inositol cyclic phosphate is primarily located in the cytoplasm. Inositol cyclic phosphate can be biosynthesized from myo-inositol.
Scientific Research Applications
Environmental Impact
1D-myo-inositol 1,2-cyclic phosphate, as a variant of inositol phosphates, plays a significant role in the environment. It is a part of the group of organic phosphorus compounds found widely in natural environments, influencing the global phosphorus cycle. Inositol phosphates, including 1D-myo-inositol 1,2-cyclic phosphate, are derived from plants and accumulate in soils, becoming the dominant class of organic phosphorus compounds. They also appear in aquatic environments, contributing to eutrophication. The cycling, mobility, and bioavailability of these compounds in the environment are areas of ongoing research due to their prevalence and ecological significance (Turner et al., 2002).
Agricultural and Food Applications
In agriculture, 1D-myo-inositol 1,2-cyclic phosphate is involved in seed development and phytate content in crops like soybean. Silencing the gene responsible for myo-inositol-1-phosphate synthesis inhibited seed development and significantly reduced phytate content in transgenic soybean lines. This correlation between gene expression and seed development highlights the importance of myo-inositol phosphates in agricultural applications (Nunes et al., 2006). Additionally, enzymes capable of hydrolyzing myo-inositol phosphates like hexakisphosphate (Ins P6) are of biotechnological interest for reducing organic phosphate content in feedstuffs and producing lower inositol polyphosphates for research and pharmaceutical applications (Puhl et al., 2009).
Medical and Pharmaceutical Research
1D-myo-inositol 1,2-cyclic phosphate has implications in medical research, particularly in the development of inositol phosphate analogs for potential roles in cancer prevention and therapy. Stable analogs of myo-inositol phosphates, which retain the cyclohexane scaffold but lack hydroxyl groups susceptible to phosphorylation, have been developed. These analogs show resistance to dephosphorylation by phosphatases and are recognized by inositol phosphate receptors, making them valuable for understanding mechanisms of inositol phosphate actions (Liu et al., 2008).
Biochemical Analysis and Quantitative Methods
Advances in analytical techniques, such as high-performance thin-layer chromatography, have enabled the sensitive quantification of inositol phosphates, including 1D-myo-inositol 1,2-cyclic phosphate. These methods are crucial for understanding the biochemical pathways and functions of these compounds in various biological systems (Hedberg et al., 2001).
properties
CAS RN |
43119-57-9 |
---|---|
Product Name |
1D-myo-inositol 1,2-cyclic phosphate |
Molecular Formula |
C6H11O8P |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
(3aS,4R,5S,6S,7R,7aR)-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-4,5,6,7-tetrol |
InChI |
InChI=1S/C6H11O8P/c7-1-2(8)4(10)6-5(3(1)9)13-15(11,12)14-6/h1-10H,(H,11,12)/t1-,2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
SXHMVNXROAUURW-FTYOSCRSSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H]([C@H]2[C@@H]([C@@H]1O)OP(=O)(O2)O)O)O)O |
SMILES |
C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |
Canonical SMILES |
C1(C(C(C2C(C1O)OP(=O)(O2)O)O)O)O |
Other CAS RN |
43119-57-9 |
physical_description |
Solid |
synonyms |
inositol 1,2-cyclic phosphate inositol cyclic phosphate inositol cyclic phosphate, (D)-isomer inositol cyclic-1,2-monophosphate myoinositol 1,2-cyclic phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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